molecular formula C26H23N3O2S B11433116 3-benzyl-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-benzyl-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11433116
M. Wt: 441.5 g/mol
InChI Key: PVQNNOOIEHXCCM-UHFFFAOYSA-N
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Description

3-Benzyl-8-(2-methoxynaphthalen-1-yl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-(2-methoxynaphthalen-1-yl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, methoxynaphthalene, and thiadiazine precursors. The reaction conditions may involve the use of solvents like dichloromethane, catalysts such as N,N-dimethylformamide, and reagents like oxalyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-(2-methoxynaphthalen-1-yl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Benzyl-8-(2-methoxynaphthalen-1-yl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-8-(2-methoxynaphthalen-1-yl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,1-b][1,3,5]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents.

    Benzyl derivatives: Compounds with benzyl groups attached to various heterocycles.

    Methoxynaphthalene derivatives: Compounds containing the methoxynaphthalene moiety.

Uniqueness

3-Benzyl-8-(2-methoxynaphthalen-1-yl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C26H23N3O2S

Molecular Weight

441.5 g/mol

IUPAC Name

3-benzyl-8-(2-methoxynaphthalen-1-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C26H23N3O2S/c1-31-23-12-11-19-9-5-6-10-20(19)25(23)21-13-24(30)29-16-28(15-18-7-3-2-4-8-18)17-32-26(29)22(21)14-27/h2-12,21H,13,15-17H2,1H3

InChI Key

PVQNNOOIEHXCCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3CC(=O)N4CN(CSC4=C3C#N)CC5=CC=CC=C5

Origin of Product

United States

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